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Compound of Interest

Compound Name: 4-Iodophenylboronic acid

Cat. No.: B1212881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-iodophenylboronic acid, a key building block in organic synthesis, particularly in the realm

of pharmaceuticals and advanced materials. This document collates available Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside

detailed experimental protocols to aid in the characterization and utilization of this versatile

compound.

Core Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for 4-
iodophenylboronic acid (CAS No: 5122-99-6; Molecular Formula: C₆H₆BIO₂; Molecular

Weight: 247.83 g/mol ).[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For

arylboronic acids, deuterated solvents such as DMSO-d₆ or methanol-d₄ are often employed to

avoid the oligomerization that can occur in less polar solvents like CDCl₃, which can lead to

complex and uninterpretable spectra.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8-8.0 d 2H
Ar-H (ortho to -

B(OH)₂)

~7.5-7.7 d 2H Ar-H (ortho to -I)

~8.2 br s 2H B(OH)₂

Note: Predicted chemical shifts are based on the analysis of similar phenylboronic acid

derivatives. The broad singlet for the B(OH)₂ protons is characteristic and its chemical shift can

vary depending on solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

~138 Ar-C-B

~137 Ar-C-I

~135 Ar-CH (ortho to -I)

~130 Ar-CH (ortho to -B(OH)₂)

Note: The carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to

observe or appear as a broad signal due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum of solid 4-iodophenylboronic acid is typically obtained using a KBr pellet or as a

thin film.
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Wavenumber (cm⁻¹) Intensity Assignment

3500-3200 Strong, Broad O-H stretch (from B(OH)₂)

~1600 Medium C=C stretch (aromatic ring)

~1400 Medium B-O stretch

~1350 Medium In-plane O-H bend

~1100 Strong B-C stretch

~850 Strong
C-H out-of-plane bend (para-

substituted)

Below 700 Medium C-I stretch

Note: The broadness of the O-H stretching band is indicative of hydrogen bonding.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering insights into its structure.

m/z Relative Intensity (%) Assignment

248 High [M]⁺ (Molecular Ion)

230 Moderate [M - H₂O]⁺

121 Moderate [M - I]⁺

104 High [C₆H₄B(OH)₂]⁺

76 Moderate [C₆H₄]⁺

Note: The isotopic pattern of boron (¹⁰B and ¹¹B) and iodine can be observed in high-resolution

mass spectra.

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
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NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 10-20 mg of 4-iodophenylboronic acid.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, Methanol-d₄) in a clean, dry vial.[5][6][7]

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied.

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove

any particulate matter.[5][8]

Transfer the clear solution into a clean, dry 5 mm NMR tube.[5][8]

Cap the NMR tube securely.

Instrumental Parameters (¹H NMR):

Spectrometer: 400 MHz or higher

Pulse Sequence: Standard single-pulse sequence

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 16-64 (depending on concentration)

Temperature: 298 K

Instrumental Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher

Pulse Sequence: Proton-decoupled single-pulse sequence

Acquisition Time: 1-2 seconds
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Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Temperature: 298 K

IR Spectroscopy Protocol
KBr Pellet Method:

Thoroughly grind 1-2 mg of 4-iodophenylboronic acid with approximately 100-200 mg of

dry KBr powder in an agate mortar and pestle.[9][10]

Transfer the fine powder into a pellet die.

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[9][10]

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Thin Film Method:

Dissolve a small amount of 4-iodophenylboronic acid in a volatile solvent (e.g., acetone or

methylene chloride).

Drop the solution onto a clean, dry IR-transparent window (e.g., NaCl or KBr plate).

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Mount the plate in the spectrometer and acquire the spectrum.

Mass Spectrometry Protocol
Sample Preparation:

Prepare a dilute solution of 4-iodophenylboronic acid (typically 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Further dilute the stock solution to the desired concentration for analysis (e.g., 1-10 µg/mL).
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Instrumentation (Electrospray Ionization - ESI):

Ionization Mode: Positive or negative ion mode can be used.

Capillary Voltage: 3-5 kV

Nebulizing Gas (N₂): Flow rate adjusted for a stable spray.

Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Scan Range: m/z 50-500

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a chemical compound like 4-iodophenylboronic acid.
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Caption: Workflow for the spectroscopic characterization of 4-Iodophenylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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